vs. CX546: Synaptic Response Amplitude vs. Duration
In a direct head-to-head comparison, CX516 and CX546, two first-generation benzamide-type modulators, exhibited a double dissociation in their effects on synaptic currents. CX546 produced a 10-fold slowing of deactivation, greatly prolonging response duration, while CX516's effects on duration were comparatively small [1]. Conversely, CX516 was equally or more efficacious than CX546 in increasing the amplitude of synaptic responses [1]. Furthermore, in binding tests, CX546 caused an approximate 2-fold increase in affinity for radiolabeled agonists, whereas CX516 was ineffective [1]. This evidence confirms that Ampalex (CX516) is a 'low-impact' ampakine with a mechanism distinct from 'high-impact' Type I compounds.
| Evidence Dimension | Effect on Synaptic Response Duration (deactivation kinetics) |
|---|---|
| Target Compound Data | Small effect on deactivation |
| Comparator Or Baseline | CX546: 10-fold slowing of deactivation |
| Quantified Difference | Qualitative difference (CX516 minimal prolongation vs. CX546 significant prolongation) |
| Conditions | Excised-patch recordings from hippocampal CA1 pyramidal neurons; 1-ms glutamate pulses |
Why This Matters
Selecting CX516 over CX546 provides a clean tool to increase AMPA response amplitude without confounding effects on response duration or agonist affinity, enabling precise dissection of synaptic mechanisms.
- [1] Arai AC, Xia YF, Suzuki E. Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. J Pharmacol Exp Ther. 2002 Dec;303(3):1075-85. View Source
